molecular formula C11H10BrClN2O2S B229127 Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl-

Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl-

Cat. No. B229127
M. Wt: 349.63 g/mol
InChI Key: XUQGBXCLEFJDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action for pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to certain cells and tissues at high concentrations.

Future Directions

For research on this compound could focus on the development of more potent and selective inhibitors, more effective and less toxic formulations, and potential applications in other fields.

Synthesis Methods

Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has been synthesized using various methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain the final compound.

Scientific Research Applications

Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has been the subject of scientific research for its potential applications in various fields. One of the most promising areas of research for this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory agent and as a treatment for cancer.

properties

Molecular Formula

C11H10BrClN2O2S

Molecular Weight

349.63 g/mol

IUPAC Name

4-bromo-1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C11H10BrClN2O2S/c1-7-11(12)8(2)15(14-7)18(16,17)10-5-3-9(13)4-6-10/h3-6H,1-2H3

InChI Key

XUQGBXCLEFJDJT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)Br

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)Br

Origin of Product

United States

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